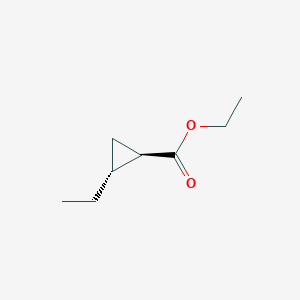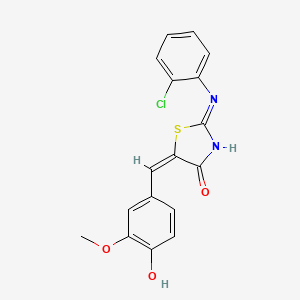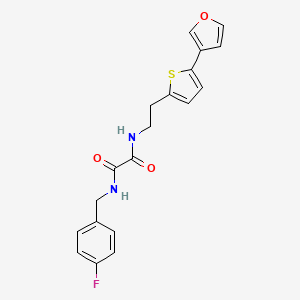
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.198 g/mol. This compound is characterized by its cyclopropane ring, which is a three-membered ring structure, and an ethyl ester functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Mechanism of Action
Target of Action
Ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate, also known as 3beta-Ethyl-1alpha-cyclopropanecarboxylic acid ethyl ester, primarily targets the Androgen receptor messenger RNA (AR mRNA) . The AR mRNA is a clinical trial target associated with diseases like Prostate hyperplasia . It plays a crucial role in modulating transcription factor activity by recruiting coactivator and corepressor proteins to the androgen response elements on target genes .
Mode of Action
Similar compounds like tapentadol, a μ-opioid receptor (mor) agonist and norepinephrine reuptake inhibitor, have been studied . Tapentadol produces large increases in extracellular levels of norepinephrine, exhibiting analgesic effects
Biochemical Pathways
Related compounds like tapentadol have shown to affect the μ-opioid receptor and norepinephrine reuptake pathways . Downstream effects could include modulation of pain perception and other neurological effects.
Pharmacokinetics
Related compounds like tapentadol have been studied . Tapentadol is rapidly absorbed but has low oral bioavailability due to extensive first-pass metabolism
Result of Action
Related compounds like tapentadol have shown to produce analgesic effects in a wide range of animal models of acute and chronic pain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor, followed by esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane carboxylic acid can then be esterified using ethanol and an acid catalyst to yield the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The esterification step can be optimized using high-throughput screening of catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3beta-Ethyl-1alpha-cyclopropanecarboxylic acid and ethanol.
Reduction: 3beta-Ethyl-1alpha-cyclopropanemethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3beta-Ethyl-1alpha-cyclopropanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
3beta-Ethyl-1alpha-cyclopropanecarboxylic acid: The free acid form without the ester group.
3beta-Ethyl-1alpha-cyclopropanemethanol: The reduced form of the ester.
Uniqueness
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The ethyl ester group provides different solubility and reactivity properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-6-5-7(6)8(9)10-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHXIIBFDYCARD-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate](/img/structure/B2837343.png)

![7-benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2837347.png)
![methyl 2-[6-(2,5-dimethoxybenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2837350.png)
![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)
![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2837355.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2837361.png)


